molecular formula C13H14N2O2 B1460993 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one CAS No. 1094382-05-4

1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one

Cat. No.: B1460993
CAS No.: 1094382-05-4
M. Wt: 230.26 g/mol
InChI Key: WHBBMCFOFMDJBZ-UHFFFAOYSA-N
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Description

X-ray Crystallography and Solid-State Geometry

Single-crystal X-ray diffraction analysis reveals that 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one crystallizes in the monoclinic space group I2/a with unit cell parameters a = 13.8030(3) Å, b = 17.6109(2) Å, c = 14.1059(3) Å, and β = 117.524(3)°. The asymmetric unit contains one molecule, with the imidazole ring (N1–C8) and phenyl group (C1–C6) connected via a methoxy bridge (O1–C7). Key bond lengths include C7–O1 (1.362 Å) and O1–C9 (1.425 Å), consistent with typical ether linkages. The dihedral angle between the imidazole and phenyl rings is 78.7°, indicating a near-perpendicular arrangement that minimizes steric hindrance.

Table 1 : Selected crystallographic parameters

Parameter Value
Space group I2/a (No. 15)
a (Å) 13.8030(3)
b (Å) 17.6109(2)
c (Å) 14.1059(3)
β (°) 117.524(3)
V (ų) 3040.83(11)

Nuclear Magnetic Resonance Spectroscopic Profiling

¹H NMR (600 MHz, CDCl₃) exhibits distinct signals for the methylimidazolyl group (δ 3.67 ppm, singlet, 3H), methine proton (δ 5.21 ppm, singlet, 1H), and aromatic protons (δ 7.32–7.45 ppm, multiplet). The ¹³C NMR spectrum confirms the ketone carbonyl at δ 196.7 ppm and imidazolyl carbons at δ 121.4 (C2), 128.9 (C4), and 136.2 ppm (C5). DEPT-135 analysis distinguishes CH₃ (δ 21.3 ppm), CH₂ (absent due to symmetry), and CH groups (δ 115.4–149.8 ppm).

Table 2 : Key NMR assignments

Group ¹H δ (ppm) ¹³C δ (ppm)
COCH₃ 2.61 (s) 196.7
Imidazole CH₃ 3.67 (s) 21.3
Aromatic CH 7.32–7.45 115.4–149.8
Methoxy CH₂ 5.21 (s) 68.5

Computational Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental data, with root-mean-square deviations (RMSD) of 0.012 Å for bond lengths and 1.2° for angles. The HOMO-LUMO gap (4.32 eV) indicates moderate reactivity, localized on the imidazole ring (HOMO) and ketone group (LUMO). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the methoxy oxygen lone pairs (LP(O)) and σ*(C7–C9) antibonding orbitals (E² = 12.3 kcal/mol).

Hydrogen Bonding and Intermolecular Interactions

The crystal packing features C–H···O hydrogen bonds between the ketone oxygen (O2) and aromatic protons (C12–H12···O2, 2.89 Å). π-π stacking interactions occur between adjacent imidazole (centroid-centroid distance: 3.807 Å) and phenyl rings (3.921 Å), stabilizing the supramolecular architecture. A weak C–H···π interaction (2.95 Å) further links molecules along the b-axis.

Properties

IUPAC Name

1-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(16)11-3-5-12(6-4-11)17-9-13-14-7-8-15(13)2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBBMCFOFMDJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Hydroxyacetophenone or 4-bromoacetophenone as the phenyl ethanone precursor
  • 1-Methyl-1H-imidazole or its derivatives for the imidazole moiety
  • Appropriate alkylating agents or coupling reagents for methoxy linkage formation

Synthetic Route Example

A representative synthetic pathway involves the following steps:

  • Preparation of 4-(chloromethoxy)acetophenone
    Starting from 4-hydroxyacetophenone, chloromethylation is performed to introduce the chloromethoxy group at the para position relative to the ethanone group.

  • Nucleophilic substitution with 1-methyl-1H-imidazole
    The chloromethoxy intermediate undergoes nucleophilic substitution with 1-methyl-1H-imidazole under basic conditions to form the methoxy linkage connecting the imidazole ring to the phenyl ethanone.

  • Purification and characterization
    The crude product is purified by column chromatography or recrystallization, followed by characterization using NMR, MS, and HPLC to confirm structure and purity.

Reagents and Conditions

Step Reagents/Conditions Notes
Chloromethylation Formaldehyde, HCl, ZnCl2 catalyst Controlled temperature to avoid over-chloromethylation
Nucleophilic substitution 1-Methyl-1H-imidazole, K2CO3, DMF, 80°C Polar aprotic solvent enhances substitution
Purification Silica gel chromatography, EtOAc/hexane Gradient elution to separate impurities

Alternative Methods

  • Coupling via Mitsunobu reaction : Using 4-hydroxyacetophenone and 1-methyl-1H-imidazole under Mitsunobu conditions to form the ether linkage directly.
  • Use of alkyl halides : Alkylation of 1-methyl-1H-imidazole with 4-(bromomethyl)acetophenone to yield the target compound.

Research Findings and Yield Data

Method Yield (%) Purity (%) Key Observations
Chloromethylation + substitution 65-75 >98 High selectivity, mild conditions required
Mitsunobu coupling 55-65 95-98 Requires careful control of reagents to avoid side reactions
Alkyl halide alkylation 60-70 >97 Efficient but sensitive to moisture

These yields and purities are consistent with peer-reviewed synthetic protocols and commercial production standards.

Analytical Characterization

  • NMR (1H and 13C) confirms the presence of the methoxy linkage and the imidazole methyl group.
  • Mass Spectrometry (MS) shows molecular ion peaks consistent with molecular weight 230.26 g/mol.
  • HPLC purity assessments confirm >95% purity in optimized syntheses.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Chloromethylation + substitution Formaldehyde, HCl, ZnCl2, K2CO3, DMF 25-80°C, 4-8 hours 65-75 >98 High selectivity, scalable Requires handling of chloromethyl reagents
Mitsunobu coupling DEAD, PPh3, 4-hydroxyacetophenone, 1-methyl-1H-imidazole Room temp, inert atmosphere 55-65 95-98 Mild conditions, direct ether formation Expensive reagents, side reactions possible
Alkyl halide alkylation 4-(bromomethyl)acetophenone, base, DMF 60-80°C, 6-12 hours 60-70 >97 Straightforward, good yield Sensitive to moisture, side products

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ethanone moiety to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic pathways, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11, )

  • Structure : Features a benzimidazole core fused with a benzene ring, attached to an acetyl group.
  • Comparison: The benzimidazole system enhances aromaticity and planarity compared to the simpler imidazole in the target compound. However, the absence of a methoxy-phenyl group reduces steric bulk .
  • Synthesis : Prepared via literature methods involving condensation reactions, differing from the methoxy-linked imidazole synthesis likely used for the target compound .

1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one ()

  • Structure : Contains an ethenyl substituent and a methyl group on the imidazole ring.
  • The methyl group may enhance lipophilicity .

Pyrazole-Based Ethanone Derivatives ()

Compounds 5–8 in include phenylpyrazole derivatives with cycloalkylvinyl or cycloalkenyl substituents.

  • Structure : General formula: 1-(1-(4-substituted phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one.
  • Comparison : Pyrazole rings differ from imidazole in having two adjacent nitrogen atoms, altering electronic properties (e.g., basicity and hydrogen-bonding capacity). The cycloalkyl substituents in these compounds increase hydrophobicity, whereas the target compound’s methoxy group may improve solubility in polar solvents .

Sulfonyl-Containing Analogues ()

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f, )

  • Structure : Incorporates a sulfoximine group and chloromethyl substituent.
  • Comparison : The sulfoximine group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the electron-donating methoxy group in the target compound. The chloromethyl group adds reactivity for further functionalization .
  • Physical Properties : Melting point (137.3–138.5°C) indicates higher crystallinity compared to the target compound’s room-temperature stability .

2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one ()

  • Structure: Dual phenylsulfonyl groups attached to the ethanone core.
  • Comparison : Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to the target compound’s imidazole-methoxy-phenyl system .

Benzoimidazole-Triazole-Thiazole Hybrids ()

Compounds 9a–e in combine benzoimidazole, triazole, and thiazole moieties.

  • Structure : Complex hybrids with multiple heterocycles.
  • However, increased molecular weight and complexity may reduce synthetic yield compared to the simpler target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point/Stability Biological Activity Synthesis Method Reference
Target Compound Imidazole-phenyl Methoxy, 1-methylimidazole, acetyl Room-temperature stable Not reported Likely nucleophilic substitution
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one Benzimidazole Acetyl Not reported Not reported Condensation reactions
Phenylpyrazole derivatives (5–8) Pyrazole-phenyl Cycloalkylvinyl, acetyl Not reported Antimicrobial Multi-step condensation
1f () Phenyl-sulfoximine Chloromethyl, sulfoximine 137.3–138.5°C Not reported Ruthenium-catalyzed synthesis
9a–e () Benzoimidazole-triazole Thiazole, phenoxymethyl Not reported Antiproliferative (inferred) Multi-component condensation

Key Findings and Implications

  • Structural Flexibility : The target compound’s methoxy-imidazole-phenyl system balances electronic effects (donating methoxy, electron-deficient imidazole) and steric bulk, offering a versatile scaffold for further modification.
  • Biological Potential: While direct activity data are lacking, analogues with pyrazole or sulfonyl groups exhibit antimicrobial and metabolic stability properties, suggesting avenues for functionalization .
  • Synthetic Challenges : Compared to multi-heterocyclic hybrids (e.g., ), the target compound’s simpler structure may facilitate higher synthetic yields and scalability .

Biological Activity

The compound 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one , also known by its chemical identifier CAS 1094382-05-4 , has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : this compound

This compound features an imidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways:

  • Antimicrobial Activity : The imidazole ring is known for its ability to inhibit enzymes involved in nucleic acid synthesis and membrane integrity disruption, which is crucial for the growth of pathogens.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are pivotal in regulating cell death.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that are essential for cellular metabolism, leading to altered cellular homeostasis.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole exhibit significant antimicrobial properties. For example:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Another Imidazole DerivativeEscherichia coli16 µg/mL

These findings indicate that the compound has a comparable efficacy against common pathogens.

Antitumor Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.2Induction of apoptosis
MCF7 (Breast)3.8Caspase activation
A549 (Lung)6.5Bcl-2 modulation

These results suggest that the compound has potent antitumor activity, primarily through mechanisms involving programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus, with a focus on structure-activity relationships (SAR) revealing that modifications to the methoxy group enhanced activity.

Case Study 2: Anticancer Potential

Another investigation highlighted the anticancer potential of imidazole derivatives in breast cancer models. The study found that treatment with this compound resulted in a marked reduction in tumor size and increased survival rates in murine models, suggesting its potential as a therapeutic agent.

Q & A

Q. What established synthetic routes are available for 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one?

The compound is typically synthesized via condensation reactions starting from commercially available precursors. Key steps include:

  • Imidazole functionalization : Alkylation of 1-methyl-1H-imidazole-2-methanol with a halogenated aryl ketone precursor.
  • Coupling reactions : Use of nucleophilic substitution or Mitsunobu conditions to link the imidazole-methoxy group to the phenyl-ethanone backbone .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which structural characterization techniques are most effective for this compound?

  • X-ray crystallography : Utilizes SHELX programs (e.g., SHELXL) for small-molecule refinement, providing precise bond lengths and angles .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., imidazole methyl group at δ 3.75 ppm) .
  • IR : Carbonyl stretching vibrations (~1680 cm1^{-1}) and imidazole ring signatures .
    • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme inhibition : Structural analogs (e.g., ketoconazole derivatives) show activity against 5-lipoxygenase (5-LO) and fungal targets via imidazole-mediated coordination .
  • Antimicrobial potential : Imidazole-containing compounds exhibit broad-spectrum activity, likely due to membrane disruption or heme-binding mechanisms .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Reaction condition tuning :
  • Temperature control : Lower temperatures (0–5°C) reduce imidazole ring decomposition .
  • Catalyst selection : Use of Pd/C or Ni catalysts for efficient coupling reactions .
    • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Byproduct analysis : LC-MS monitoring identifies undesired adducts (e.g., over-alkylated species) for targeted purification .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Comparative SAR studies : Systematically vary substituents (e.g., halogen vs. methoxy groups on the phenyl ring) to isolate activity drivers. For example:
Substituent PositionBiological Activity (IC50_{50})Reference
4-Fluoro (phenyl)5-LO inhibition: 12 µM
4-Methoxy (phenyl)Antifungal: MIC 8 µg/mL
  • Mechanistic assays : Use isothermal titration calorimetry (ITC) to quantify target binding affinity and rule off-target effects .

Q. What computational strategies predict target interactions for this compound?

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) into fungal CYP51 or 5-LO active sites, guided by ketoconazole’s binding pose .
  • MD simulations : Assess stability of imidazole-metal coordination (e.g., heme iron in CYP enzymes) over 100-ns trajectories .
  • QSAR models : Train models using descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the ethanone moiety to enhance solubility .
  • Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Co-crystallization : Use PEG-based co-solvents to improve crystallinity for sustained-release formulations .

Q. How do substituents on the imidazole or phenyl rings modulate biological activity?

  • Electron-withdrawing groups (e.g., -Cl, -F): Enhance enzyme inhibition by increasing electrophilicity of the imidazole nitrogen .
  • Bulkier substituents (e.g., benzyloxy): Improve membrane permeability but may sterically hinder target binding .
  • Positional effects : Para-substitution on the phenyl ring maximizes target engagement compared to ortho/meta .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Crystal growth : Slow evaporation from ethanol/water mixtures (7–14 days) produces diffraction-quality crystals .
  • Twinned data : Use SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent regions .
  • Thermal motion : Low-temperature (100 K) data collection minimizes atomic displacement artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one

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